

comparative analysis of T145 expression in healthy vs diseased tissue

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Unveiling the Dual Role of T145 (TMEM145) in Health and Disease

A comparative analysis of Transmembrane Protein 145 (TMEM145) expression reveals its significant, yet complex, involvement in various pathological states, particularly in cancer. While exhibiting a broad expression pattern in healthy tissues with notable concentrations in the brain, emerging evidence points towards its differential regulation in diseased tissues, suggesting a potential role as a biomarker and therapeutic target.

Transmembrane Protein 145, encoded by the TMEM145 gene, is a protein whose functions are beginning to be elucidated. In healthy human tissues, TMEM145 is expressed across various organs, with the highest levels observed in the cerebellum and cerebral cortex.^[1] This baseline expression in healthy tissue serves as a critical reference for understanding its altered expression in disease.

Differential Expression in Cancer

A growing body of research has implicated TMEM145 in several types of cancer, where its expression levels are often significantly different from those in corresponding healthy tissues. These alterations are not uniform across all cancers, suggesting a context-dependent role for the protein.

Breast and Prostate Cancer: Studies have associated TMEM145 with tumor suppression in both breast and prostate cancer.[1] In these contexts, a downregulation of TMEM145 expression in tumor tissues compared to healthy tissues is often observed. This suggests that the loss of TMEM145 may contribute to the development or progression of these cancers.

Gastric Cancer: In contrast, other studies have identified a protein of a similar size, designated p145, with associated tyrosine kinase activity in a human gastric carcinoma cell line.[2][3] This finding, while not definitively identified as TMEM145, points to the potential for upregulation and pro-oncogenic roles of similar transmembrane proteins in certain cancers.

The table below summarizes the observed expression changes of **T145** (TMEM145) in diseased tissues compared to healthy counterparts.

Disease State	Tissue Type	T145 (TMEM145) Expression Change	Reference
Breast Cancer	Breast	Downregulated	[1]
Prostate Cancer	Prostate	Downregulated	[1]

Experimental Methodologies for T145 Expression Analysis

The determination of **T145** expression levels in healthy versus diseased tissues relies on a variety of well-established molecular biology techniques. The following provides a generalized overview of the common experimental protocols employed in these studies.

1. Tissue Sample Preparation:

- **Collection:** Healthy and diseased tissue samples are obtained through biopsies or surgical resections.
- **Preservation:** Samples are either snap-frozen in liquid nitrogen and stored at -80°C for subsequent RNA or protein extraction, or fixed in formalin and embedded in paraffin for immunohistochemistry.

2. RNA Expression Analysis (Quantitative Real-Time PCR - qPCR):

- **RNA Extraction:** Total RNA is isolated from homogenized tissue samples using commercially available kits.
- **cDNA Synthesis:** The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
- **qPCR:** The relative abundance of TMEM145 mRNA is quantified using specific primers and fluorescent probes. Gene expression levels are typically normalized to a stable housekeeping gene.

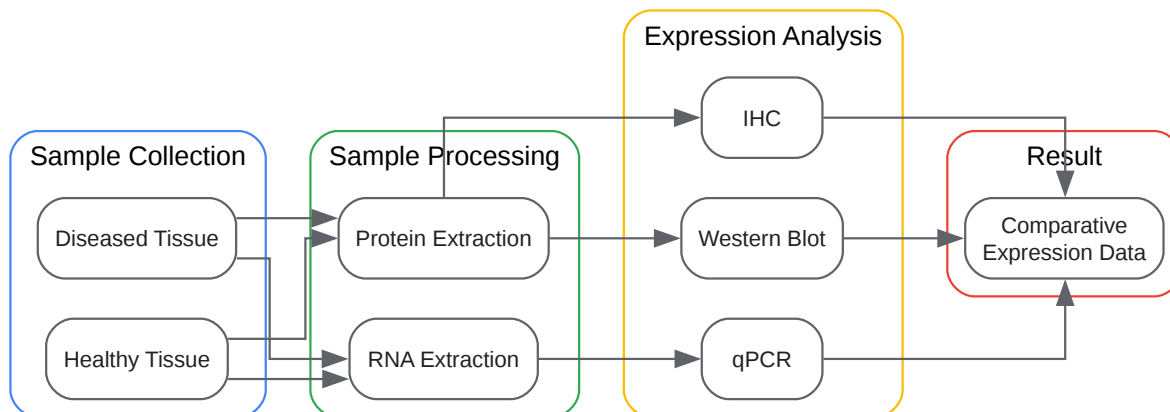
3. Protein Expression Analysis (Immunohistochemistry - IHC):

- **Sectioning:** Formalin-fixed, paraffin-embedded tissue blocks are sectioned into thin slices.
- **Antigen Retrieval:** Tissue sections are treated to unmask the **T145** protein epitope.
- **Antibody Incubation:** The sections are incubated with a primary antibody specific to the **T145** protein, followed by a secondary antibody conjugated to an enzyme.
- **Detection:** A chromogenic substrate is added, resulting in a colored precipitate at the site of **T145** protein expression. The intensity and distribution of the staining are then analyzed microscopically.

4. Protein Expression Analysis (Western Blot):

- **Protein Extraction:** Total protein is extracted from tissue homogenates.
- **Electrophoresis:** Protein lysates are separated by size using SDS-PAGE.
- **Transfer:** The separated proteins are transferred to a membrane.
- **Antibody Probing:** The membrane is incubated with a primary antibody against **T145**, followed by a labeled secondary antibody for detection.

Below is a diagram illustrating a typical workflow for comparing **T145** expression.



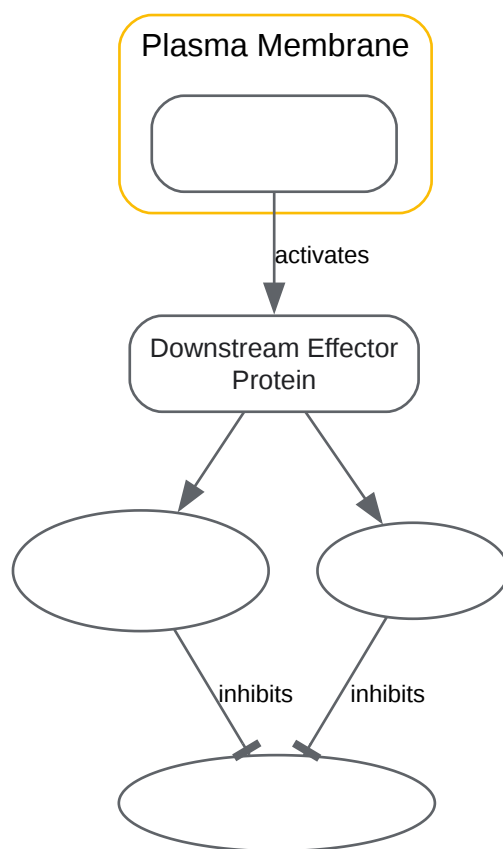
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Caption: Workflow for **T145** expression analysis.

Signaling Pathways and Future Directions

The precise signaling pathways involving **T145** are still under active investigation. Its nature as a transmembrane protein suggests a role in cell-cell communication, signal transduction, or transport across the cell membrane. Given its association with tumor suppression in certain cancers, it may be involved in pathways that regulate cell growth, apoptosis, or cell adhesion.

A hypothetical signaling pathway where **T145** acts as a tumor suppressor is depicted below.



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Caption: Hypothetical **T145** tumor suppressor pathway.

The differential expression of **T145** in healthy versus diseased tissues underscores its potential as a valuable biomarker for disease diagnosis and prognosis. Further research is warranted to fully elucidate its function and the signaling pathways in which it participates. Such knowledge will be instrumental for the development of novel therapeutic strategies targeting **T145** in cancer and other diseases.

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